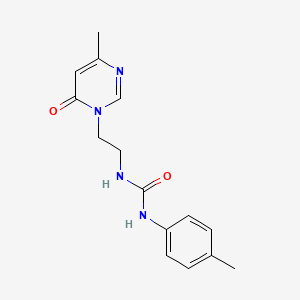
1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing insights from diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-methyl-6-oxopyrimidine with appropriate amines and isocyanates. The synthetic route typically includes:
- Formation of the pyrimidine derivative : The initial step involves synthesizing the 4-methyl-6-oxopyrimidine.
- Urea formation : This is achieved by reacting the pyrimidine with p-tolyl isocyanate.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1c | P. obscurans | 30 μM |
| 1b | P. viticola | 30 μM |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. Notably, it has shown low toxicity with IC50 values exceeding 25 μg/mL for most tested lines, indicating a favorable safety profile . However, some derivatives demonstrated mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 μg/mL .
Insecticidal Activity
Insecticidal assays revealed that certain urea derivatives exhibit larvicidal activity against Aedes aegypti larvae, with LD50 values indicating varying degrees of toxicity . For example:
| Compound | LD50 (ppm) | Biting Deterrent Activity (PNB) |
|---|---|---|
| 1c | 118.8 | 0.75 |
| 3d | 67.9 | - |
These results suggest that the compound could serve as a potential insect repellent or larvicide.
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features:
- Pyrimidine ring : Substituents on the pyrimidine ring significantly affect antimicrobial and insecticidal activities.
- Urea linkage : Variations in the urea moiety alter the compound's interaction with biological targets, impacting its efficacy.
Case Studies
A study focused on the evaluation of urea derivatives highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against fungal pathogens like Phomopsis obscurans. The most active compounds achieved complete growth inhibition at concentrations as low as 30 μM after prolonged exposure .
Properties
IUPAC Name |
1-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-3-5-13(6-4-11)18-15(21)16-7-8-19-10-17-12(2)9-14(19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYBVLLLGWWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














